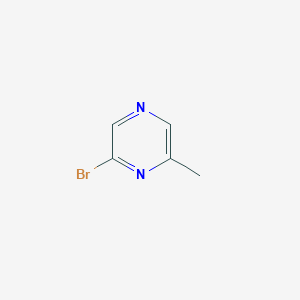

2-Bromo-6-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFFNSANFKOYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650107 | |

| Record name | 2-Bromo-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914452-71-4 | |

| Record name | 2-Bromo-6-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914452-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-6-methylpyrazine (CAS: 914452-71-4): Properties, Synthesis, and Applications in Modern Chemistry

This document provides an in-depth technical overview of 2-Bromo-6-methylpyrazine, a heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique electronic and steric properties make it a valuable intermediate for creating complex, biologically active molecules and advanced materials.[1] This guide moves beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and practical application, grounded in established chemical principles.

Part 1: Core Compound Profile

This compound is a disubstituted pyrazine ring. The pyrazine core is a common motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] The strategic placement of a bromine atom and a methyl group provides two distinct points for chemical modification. The bromine atom serves as an excellent leaving group for various cross-coupling reactions, while the methyl group can influence solubility, steric hindrance, and metabolic stability, or serve as a handle for further functionalization.

Physicochemical & Computational Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Source |

| CAS Number | 914452-71-4 | [1][4][5][6][7] |

| Molecular Formula | C₅H₅BrN₂ | [1][4][8] |

| Molecular Weight | 173.01 g/mol | [1][4][5][6] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Purity | Typically ≥98% (by HPLC) | [1][4] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [4] |

| logP (Predicted) | 1.54752 | [4] |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere | [1][5] |

Part 2: Synthesis Strategy

While multiple proprietary routes exist for the synthesis of this compound, a common and logical approach in a research setting involves the selective bromination of a methylpyrazine precursor or a substitution reaction on a di-halogenated pyrazine. The synthesis of analogous 2-bromo-6-alkylaminopyridines has been successfully achieved via a pressure tube method starting from 2,6-dibromopyridine, highlighting the viability of nucleophilic aromatic substitution on such scaffolds.[9]

The diagram below illustrates a generalized workflow for the synthesis of functionalized bromopyrazines, which follows a similar logic. The choice of starting material and specific reagents is dictated by commercial availability and the desired substitution pattern.

Caption: Generalized workflow for the synthesis of this compound.

Part 3: Core Reactivity and Applications in Drug Discovery

The true utility of this compound lies in its capacity as a versatile scaffold for constructing more complex molecules, particularly through transition-metal-catalyzed cross-coupling reactions.[1] This makes it an invaluable tool for drug discovery programs, where rapid library synthesis and structure-activity relationship (SAR) studies are paramount.[10]

The pyrazine ring itself is a bioisostere for other aromatic systems and can form crucial hydrogen bonds with biological targets.[3][11] The bromine atom at the 2-position provides a reliable handle for introducing new carbon-carbon and carbon-heteroatom bonds.

Decision Workflow for Cross-Coupling Reactions

Choosing the correct cross-coupling reaction is fundamental to achieving the desired molecular architecture. The following workflow provides a decision-making framework for researchers.

Caption: Reaction selection workflow for functionalizing this compound.[12]

Part 4: Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance. The following protocol provides a self-validating system for coupling an arylboronic acid with this compound.

Objective: To synthesize 2-Aryl-6-methylpyrazine.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. An inert atmosphere (Nitrogen or Argon) is critical for reproducibility and high yield. Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.

-

-

Solvent Addition: Degas the solvent mixture (Dioxane/Water) by bubbling with argon for 15-20 minutes. Add the degassed solvent to the flask via syringe.

-

Causality: Degassing removes dissolved oxygen from the solvent. The aqueous portion of the solvent is essential for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 4-12 hours).

-

Causality: Continuous monitoring prevents over-running the reaction, which can lead to side product formation and decomposition of the desired product.

-

-

Workup: Cool the mixture to room temperature. Filter through a pad of Celite® to remove the palladium catalyst, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Causality: Celite filtration provides a simple and effective method for removing heterogeneous catalyst residues. The aqueous washes remove the inorganic base and other water-soluble impurities.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

-

Causality: Drying the organic layer is crucial before solvent evaporation to prevent concentrating water with the product. Column chromatography separates the target compound from unreacted starting materials and non-polar byproducts.

-

Part 5: Analytical Characterization

Confirming the identity and purity of the final product is a non-negotiable step in synthesis.

-

¹H NMR: Researchers should expect to see signals in the aromatic region (typically δ 8.0-8.5 ppm) corresponding to the two protons on the pyrazine ring, and a singlet in the aliphatic region (δ 2.5-2.7 ppm) for the methyl group protons.[13] The integration of these peaks should correspond to a 1:1:3 ratio.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrazine ring and a signal for the methyl carbon.[13]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the synthesized compound. For this compound itself, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum, providing a clear diagnostic signature.

Part 6: Safety, Handling, and Storage

As a halogenated heterocyclic compound, this compound requires careful handling in a well-ventilated area, preferably a chemical fume hood.

-

Hazards: This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. It may be harmful if swallowed or inhaled.[14][15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[14][15]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Ensure eyewash stations and safety showers are readily accessible.[14][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[5][14] For long-term stability, storage at 0-8 °C under an inert gas like argon or nitrogen is recommended.[1][5]

Part 7: Conclusion

This compound (CAS: 914452-71-4) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, particularly in robust cross-coupling reactions, allows for the systematic and efficient exploration of chemical space. By understanding the principles behind its synthesis, handling, and application, researchers can fully leverage this powerful building block to accelerate their research and development programs.

References

-

This compound [Q00066] - ChemUniverse. ChemUniverse. [Link]

-

This compound, CAS 914452-71-4 - Langwaychem. Langway Industrial Co., Ltd. [Link]

-

Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

-

This compound (C5H5BrN2) - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern University. Georgia Southern University Digital Commons. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. PubMed. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central (PMC). [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PubMed Central (PMC). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 914452-71-4 [m.chemicalbook.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. This compound, CAS 914452-71-4 [langwaychem.com]

- 8. PubChemLite - this compound (C5H5BrN2) [pubchemlite.lcsb.uni.lu]

- 9. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 10. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. angenechemical.com [angenechemical.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Bromo-6-methylpyrazine for Advanced Research and Development

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-6-methylpyrazine (CAS No. 914452-71-4), a heterocyclic aromatic compound of significant interest to researchers in drug discovery, agrochemical synthesis, and material science. The document elucidates the core physicochemical properties of the molecule, with a primary focus on its molecular weight of 173.01 g/mol , and explores the synthetic utility derived from its unique structure.[1][2][3] We will examine its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and detail its application as a critical building block in the development of targeted therapeutics, such as kinase and CYP17 inhibitors.[3][4] This guide includes a detailed experimental protocol, a workflow visualization, and comprehensive safety and handling information to support its effective and safe use in a laboratory setting.

Introduction to this compound

This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules, including several FDA-approved drugs.[5] Its structure, featuring a pyrazine ring functionalized with a bromine atom and a methyl group, imparts a unique combination of reactivity and structural properties, making it a valuable intermediate in organic synthesis.[2]

The strategic placement of the bromine atom at the 2-position renders it an excellent leaving group for various cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. The methyl group at the 6-position provides a site for potential further functionalization or can be used to modulate the steric and electronic properties of derivative compounds. This versatility has established this compound as a key precursor in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[2][6]

Physicochemical Properties and Characterization

The precise molecular weight and physical properties of this compound are fundamental to its use in quantitative experimental design, from calculating molar equivalents for reactions to preparing solutions of specific concentrations. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 173.01 g/mol | [1][2][3] |

| Molecular Formula | C₅H₅BrN₂ | [1][2][3] |

| CAS Number | 914452-71-4 | [1][2][3] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Boiling Point | 196 °C | [3] |

| Density | 1.596 g/cm³ | [3] |

| Flash Point | 72 °C | [3] |

| Purity | ≥98% (HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C or room temperature under an inert atmosphere | [2][3] |

Synthetic Utility and Reactivity

The synthetic value of this compound is primarily derived from the reactivity of the carbon-bromine bond. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring polarizes the C-Br bond, making the carbon atom electrophilic and susceptible to nucleophilic attack and, more importantly, facilitating oxidative addition in palladium-catalyzed cross-coupling cycles.

This reactivity makes it an ideal substrate for reactions such as:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

-

Heck Coupling: For the formation of C-C bonds with alkenes.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

This versatility allows researchers to use this compound as a foundational scaffold, systematically building molecular complexity to achieve desired biological activity or material properties.

Key Applications in Drug Discovery

The pyrazine scaffold is a well-established privileged structure in medicinal chemistry. This compound serves as a key starting material in the synthesis of targeted therapies, particularly in oncology.

-

CYP17 Inhibitors: It is used as a synthetic intermediate in the creation of novel steroid derivatives designed to inhibit the CYP17 enzyme, a critical target in the treatment of prostate cancer.[3]

-

Kinase Inhibitors: The design and synthesis of 2,6-disubstituted pyrazine derivatives have led to the discovery of potent inhibitors of CK2 and PIM kinases, which are implicated in various cancers.[4] The ability to readily modify the 2-position via cross-coupling makes this compound an essential tool in structure-activity relationship (SAR) studies for optimizing kinase inhibitor potency and selectivity.

-

Agrochemicals: Beyond pharmaceuticals, it serves as a precursor for developing effective pesticides and herbicides, contributing to crop protection.[2][6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Objective: To synthesize a 2-aryl-6-methylpyrazine derivative via C-C bond formation, demonstrating the primary synthetic application of the starting material.

Causality and Rationale:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and will readily oxidize, rendering it inactive. Performing the reaction under an inert gas like argon or nitrogen is critical for catalytic turnover.

-

Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand is used. The ligand stabilizes the palladium center and modulates its reactivity to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The base activates the boronic acid to form a more nucleophilic boronate species.

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the reaction.

Methodology:

-

Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inerting the System: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via cannula or syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.

-

Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-methylpyrazine.

Safety, Handling, and Disposal

This compound must be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.

GHS Hazard Statements:

-

H319: Causes serious eye irritation.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[7]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile).[7]

-

Skin and Body Protection: Wear a standard laboratory coat.

Handling and Storage:

-

Avoid breathing dust, fumes, or vapors.[7]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Product should be sent to an appropriate treatment and disposal facility.[7]

Conclusion

This compound is a highly versatile and valuable reagent for chemical synthesis. Its defined molecular weight of 173.01 g/mol , coupled with the predictable reactivity of its C-Br bond, makes it an indispensable building block for researchers. Its demonstrated utility in constructing complex molecular architectures for drug discovery and other advanced applications underscores its importance in modern organic chemistry. Adherence to proper handling and reaction protocols will enable scientists and researchers to safely and effectively leverage this compound to advance their research goals.

References

-

Aollikus. 2-Bromo-6-Methylpyridine: Comprehensive Overview and Applications. [Link]

-

XiXisys. GHS rev.9 SDS Word 下载CAS: 914452-71-4 Name: this compound. [Link]

-

Chembida. This compound. [Link]

-

PubChemLite. This compound (C5H5BrN2). [Link]

-

Angene Chemical. Safety Data Sheet - 2-Bromo-6-methylpyrazino[2,3-b]pyrazine. [Link]

-

Shanghai Ruitong Chemical Co.,Ltd. This compound, CAS 914452-71-4. [Link]

-

Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

-

National Library of Medicine. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. [Link]

-

National Library of Medicine. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 914452-71-4 [m.chemicalbook.com]

- 4. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Andrews University - Virtual tour [andrews.edu]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 914452-71-4 Name: this compound [xixisys.com]

- 8. chemical-label.com [chemical-label.com]

- 9. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-methylpyrazine

This guide provides a comprehensive technical overview of the core physical and chemical properties of 2-Bromo-6-methylpyrazine, a key heterocyclic building block for professionals in drug discovery, agrochemical synthesis, and materials science. The document is structured to deliver not just data, but also the scientific context and experimental rationale crucial for its effective application in research and development.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyrazine recognized for its versatile reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[1] The pyrazine ring is a common scaffold in biologically active compounds, and the presence of both a bromine atom and a methyl group offers distinct advantages.[2] The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The methyl group, in contrast, provides a site for potential metabolic activity or can be used to modulate steric and electronic properties of the final compound.

Its applications are diverse, ranging from being a precursor in the development of pesticides and herbicides to its role as a key intermediate in medicinal chemistry for designing novel drugs.[1][3] Notably, it has been used in the synthesis of steroid derivatives as CYP17 inhibitors for cancer treatment and in the discovery of new kinase inhibitors.[4][5] This guide delves into the fundamental physical properties that underpin its handling, reactivity, and application in these critical fields.

Part 1: Core Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is paramount for its successful use in synthesis and formulation. The data for this compound, consolidated from various chemical suppliers and databases, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 914452-71-4 | [1][4][6][7][8] |

| Molecular Formula | C₅H₅BrN₂ | [1][4][6][7] |

| Molecular Weight | 173.01 g/mol | [1][4][6][7] |

| Appearance | White to pale yellow crystalline powder/solid | [1][4][9] |

| Boiling Point | 196 °C | [4] |

| Density | 1.596 g/cm³ | [4] |

| Flash Point | 72 °C | [4] |

| pKa (Predicted) | -0.94 ± 0.10 | [4] |

| LogP (Computational) | 1.54752 | [6] |

| Purity (Typical) | ≥97% or ≥98% (by HPLC) | [1][8] |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][4] |

Part 2: Experimental Determination of Key Physical Properties

The values presented in Part 1 are determined through rigorous experimental protocols. Understanding these methodologies is crucial for verifying substance quality and predicting its behavior in various experimental setups.

Melting Point Analysis for Purity and Identity Confirmation

The melting point is a critical indicator of a crystalline solid's purity. For a high-purity compound like this compound, a sharp melting range is expected.

Methodology: Differential Scanning Calorimetry (DSC)

While traditional capillary melting point apparatus is common, DSC is the authoritative method for providing quantitative thermodynamic data. It measures the heat flow required to raise the sample's temperature, revealing a sharp endothermic peak at the melting point.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent sublimation, which can occur with aromatic heterocyclic compounds.

-

Instrument Setup: Place the sample pan and a sealed empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Heating Ramp: Increase the temperature at a controlled rate, typically 5-10 °C/min, under a continuous nitrogen purge to maintain an inert atmosphere.

-

Data Analysis: The onset temperature of the large endothermic peak on the resulting thermogram is recorded as the melting point. The peak's sharpness is a qualitative indicator of purity.

Causality Behind Choices:

-

Hermetic Sealing: Prevents mass loss via sublimation before melting, which would lead to an inaccurate and broad melting endotherm.

-

Nitrogen Purge: Protects the compound from oxidative degradation at elevated temperatures, ensuring the measured transition is purely the melting process.

-

Controlled Ramp Rate: A slow, controlled heating rate allows the system to remain in thermal equilibrium, yielding a more accurate and reproducible melting point.

Diagram: Workflow for Melting Point Determination via DSC

Caption: Integrated analytical workflow for structural verification.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound. Using Electron Impact (EI) ionization, the molecule is fragmented, and the mass-to-charge ratio (m/z) of the parent ion and its fragments are detected.

-

Expected Molecular Ion (M⁺): An intense peak should be observed at m/z ≈ 173. This peak will appear as a doublet with a second peak of nearly equal intensity at m/z ≈ 175 (the M+2 peak).

-

Causality (Isotopic Pattern): This characteristic M/M+2 doublet is the definitive signature of a molecule containing one bromine atom, due to the nearly 1:1 natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a fingerprint of the functional groups present.

-

Aromatic C-H Stretch: Expect absorptions in the region of 3000-3100 cm⁻¹.

-

Aliphatic C-H Stretch: The methyl group (CH₃) will show stretches just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The pyrazine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically between 500-700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR Spectrum:

-

Methyl Protons (-CH₃): A singlet integrating to 3 hydrogens, expected around δ 2.5-2.7 ppm. The singlet nature indicates no adjacent protons.

-

Aromatic Protons (Ring CH): Two distinct signals, each integrating to 1 hydrogen, are expected in the aromatic region (δ 8.0-8.6 ppm). These will likely appear as singlets or very narrowly split doublets, corresponding to the two protons on the pyrazine ring. Their distinct chemical shifts are due to the different electronic environments created by the adjacent nitrogen atoms and substituents.

-

-

¹³C NMR Spectrum:

-

Methyl Carbon (-CH₃): One signal in the aliphatic region, typically around δ 20-25 ppm.

-

Aromatic Carbons: Four distinct signals in the aromatic region (δ 140-160 ppm). One carbon signal will be significantly shielded or deshielded due to the direct attachment of the bromine atom (C-Br), while the others correspond to the other ring carbons.

-

Part 4: Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical intermediate.

-

Hazard Identification: this compound is classified as harmful if swallowed (H302), harmful if inhaled (H332), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [10][11]* Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. [10]* Handling: Avoid creating dust. Use only non-sparking tools, as the compound has a relatively low flash point. Wash hands thoroughly after handling. [10][12]* Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. [10]For long-term stability and to prevent degradation, storage at 2-8°C under an inert atmosphere of nitrogen or argon is strongly recommended. [1][4]

Conclusion

This compound is a strategically important building block whose utility is grounded in its distinct physical and chemical properties. Its crystalline nature, defined thermal properties, and characteristic spectroscopic fingerprint provide the necessary parameters for its reliable use in complex synthetic campaigns. The experimental protocols and rationale detailed in this guide offer researchers and drug development professionals a robust framework for the quality assessment, handling, and application of this versatile compound, ensuring reproducibility and success in their research and development endeavors.

References

-

2-Bromo-6-Methylpyridine: Comprehensive Overview and Applications. [Link]

-

This compound [Q00066] - ChemUniverse. [Link]

-

This compound, CAS 914452-71-4 - Langwaychem. [Link]

-

GHS rev.9 SDS Word CAS: 914452-71-4 Name: this compound - XiXisys. [Link]

-

chemical label this compound. [Link]

-

Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC - PubMed Central. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Andrews University - Virtual tour [andrews.edu]

- 4. This compound CAS#: 914452-71-4 [m.chemicalbook.com]

- 5. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. This compound, CAS 914452-71-4 [langwaychem.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 914452-71-4 Name: this compound [xixisys.com]

- 11. chemical-label.com [chemical-label.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the ¹H NMR Characterization of 2-Bromo-6-methylpyrazine

Abstract

This technical guide provides a comprehensive framework for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-Bromo-6-methylpyrazine (CAS No. 914452-71-4).[1][2] As a key synthetic intermediate in the development of pharmaceuticals and agrochemicals, unambiguous structural confirmation is paramount.[3][4] This document delineates the theoretical basis for its ¹H NMR spectrum, provides a predictive analysis of its spectral features, and outlines a robust, field-proven protocol for data acquisition and processing. This guide is intended for researchers, chemists, and quality control specialists who require a definitive method for the structural elucidation of this compound.

Molecular Structure and Proton Environments

The structure of this compound dictates a distinct ¹H NMR spectrum. The molecule possesses three unique proton environments, which are the basis for its characterization:

-

Methyl Protons (-CH₃): A methyl group attached to the pyrazine ring at the C6 position. These three protons are chemically equivalent.

-

Aromatic Proton (H-3): A single proton on the pyrazine ring, adjacent to a nitrogen atom and the bromine-substituted carbon.

-

Aromatic Proton (H-5): A second, distinct proton on the pyrazine ring, situated between a nitrogen atom and the methyl-substituted carbon.

The electronic environment of each proton set is unique due to the differing effects of the adjacent substituents (Bromine, Methyl group) and the ring nitrogen atoms. This differentiation is the key to resolving and assigning the signals in the NMR spectrum.

Caption: Molecular structure of this compound with labeled proton environments.

Predictive Analysis of the ¹H NMR Spectrum

A precise prediction of the ¹H NMR spectrum can be derived from fundamental principles, including chemical shift theory and spin-spin coupling rules.[5][6]

Chemical Shift (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment.[6]

-

Methyl Protons (-CH₃): This group is attached to an aromatic ring, which typically places its signal in the range of 2.3-2.7 ppm. The signal will be a sharp singlet because there are no protons on the adjacent C6 or N1 atoms to induce splitting. Based on data for 2-methylpyrazine, which shows a methyl signal at ~2.57 ppm, a similar value is expected.[7]

-

Aromatic Protons (H-3 and H-5): Protons on heterocyclic aromatic rings are deshielded by the ring current and the electron-withdrawing nature of the nitrogen atoms, causing them to appear downfield, typically in the 8.0-8.6 ppm range.

-

H-3: This proton is adjacent to the highly electronegative bromine atom, which should provide a slight deshielding effect.

-

H-5: This proton is adjacent to the electron-donating methyl group, which should exert a slight shielding effect relative to H-3.

-

Therefore, we predict H-3 will appear slightly downfield of H-5. In the parent 2-methylpyrazine, the aromatic protons appear at ~8.4-8.5 ppm.[7] We anticipate the signals for this compound to be in a similar region.

-

Spin-Spin Coupling (J)

Spin-spin coupling provides information about the connectivity of protons.[8]

-

The two aromatic protons, H-3 and H-5, are separated by three bonds through the pyrazine ring (H-C3-N4-C5-H). This is a meta-coupling pathway.

-

Meta-coupling (⁴J) in pyrazine and similar aromatic systems is typically small, on the order of 1-3 Hz.

-

As a result, the signal for H-3 is expected to be split into a narrow doublet by H-5, and conversely, the signal for H-5 will be split into a narrow doublet by H-3.

Integration

The relative area under each signal is directly proportional to the number of protons it represents. The expected integration ratio for the methyl protons, H-3, and H-5 will be 3:1:1.

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated spectral data for this compound when analyzed in a standard deuterated solvent like Chloroform-d (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~ 2.6 | Singlet (s) | N/A | 3H |

| H-5 | ~ 8.4 | Doublet (d) | ~ 1.5 - 2.5 (⁴JH3-H5) | 1H |

| H-3 | ~ 8.5 | Doublet (d) | ~ 1.5 - 2.5 (⁴JH3-H5) | 1H |

Standard Operating Protocol for ¹H NMR Analysis

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible data. This protocol is designed to be a self-validating system.

Experimental Workflow

Caption: Standardized workflow for the ¹H NMR analysis of this compound.

Step-by-Step Methodology

1. Sample Preparation:

- Rationale: Proper sample preparation is the foundation of a high-quality spectrum. The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with analyte peaks.

- Procedure:

- Accurately weigh 5-10 mg of this compound.

- Transfer the solid to a clean, dry vial.

- Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS). TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

- Vortex the vial until the sample is fully dissolved.

- Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of at least 4-5 cm.

2. NMR Data Acquisition:

- Rationale: The spectrometer parameters are chosen to maximize signal-to-noise while ensuring quantitative accuracy. A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution.

- Instrument: A ≥400 MHz NMR Spectrometer.

- Procedure:

- Insert the NMR tube into the spectrometer.

- Locking: Lock the spectrometer's field frequency onto the deuterium signal of the CDCl₃ solvent. This corrects for any magnetic field drift during the experiment.

- Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks.

- Acquisition: Acquire the ¹H spectrum using standard single-pulse parameters. A typical setup would involve:

- Pulse Angle: 30-45 degrees (to avoid saturation).

- Acquisition Time: ~2-4 seconds.

- Relaxation Delay: 2-5 seconds (to allow for full relaxation of protons between scans).

- Number of Scans: 16 or more (to improve signal-to-noise ratio).

3. Data Processing and Analysis:

- Rationale: Raw data (Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum that is interpretable.

- Procedure:

- Fourier Transform: Apply a Fourier transformation to convert the time-domain FID signal into the frequency-domain spectrum.

- Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode with a flat baseline.

- Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.

- Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

- Integration: Define the integral for each distinct signal. Verify that the relative ratios match the expected 3:1:1 proton count.

- Peak Picking: Identify the precise chemical shift (in ppm) for each signal and measure the coupling constants (in Hz) for the doublets in the aromatic region.

- Final Analysis: Compare the processed data (chemical shifts, multiplicities, coupling constants, and integrals) with the predicted values in Section 3 to confirm the identity and purity of this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a definitive analytical signature for its structural confirmation. The key identifying features are a singlet in the alkyl region (~2.6 ppm) integrating to three protons, and two distinct doublets in the aromatic region (~8.4-8.5 ppm), each integrating to a single proton and displaying a small meta-coupling constant. By following the detailed protocol outlined in this guide, researchers can reliably obtain and interpret high-quality ¹H NMR data, ensuring the structural integrity of this important chemical building block.

References

-

The Royal Society of Chemistry. Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR. Available at: [Link]

-

PubChem. This compound (C5H5BrN2). Available at: [Link]

-

Langwaychem. This compound, CAS 914452-71-4. Available at: [Link]

-

University of Puget Sound. NMR Chemical Shifts. Available at: [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Michigan State University. Proton NMR Table. Available at: [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

SpectraBase. 2-Bromo-4-methylpyridine - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. Available at: [Link]

-

University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS#: 914452-71-4 [m.chemicalbook.com]

- 3. Andrews University - Virtual tour [andrews.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]

- 8. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of 2-Bromo-6-methylpyrazine

Abstract

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-6-methylpyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] As experimental spectra for this specific molecule are not widely published, this document synthesizes foundational NMR principles with data from analogous structures to present a robust, predicted spectral analysis. We delve into the theoretical underpinnings that govern the chemical shifts, explaining the causal relationships between the molecular structure—including the pyrazine core, bromo substituent, and methyl group—and the resulting NMR signals. Furthermore, this guide outlines a rigorous, self-validating experimental protocol for acquiring high-fidelity ¹³C NMR data, ensuring researchers can confidently apply these methods in their own laboratories.

Introduction: The Structural Significance of this compound

This compound belongs to the pyrazine family, a class of nitrogen-containing heterocyclic aromatic compounds. The pyrazine ring is a prevalent scaffold in numerous natural products and pharmacologically active molecules, valued for its role in drug design and development. The specific substitution pattern of a bromine atom and a methyl group imparts unique electronic and steric properties, making precise structural elucidation paramount for understanding its reactivity, binding affinity, and overall function in larger molecular systems.

¹³C NMR spectroscopy is an indispensable, non-destructive technique that provides direct insight into the carbon skeleton of a molecule.[2] Each unique carbon atom in a distinct electronic environment generates a specific signal, or resonance, in the spectrum. The position of this signal (the chemical shift, δ) is highly sensitive to the surrounding atoms, offering a detailed map of the molecule's structure. This guide will deconstruct the expected ¹³C NMR spectrum of this compound, providing the foundational knowledge required for its unambiguous identification and characterization.

Theoretical Framework: Predicting ¹³C Chemical Shifts

The chemical shift of each carbon atom in this compound is a composite of several key electronic effects. Understanding these effects allows for a logical prediction of the spectrum.

-

The Pyrazine Ring System: The parent pyrazine molecule features two electronegative nitrogen atoms at positions 1 and 4. These atoms strongly withdraw electron density from the ring carbons, "deshielding" them. This deshielding effect causes the carbon nuclei to experience a stronger external magnetic field, shifting their resonance signals significantly downfield (to a higher ppm value) compared to benzene. The carbons in unsubstituted pyrazine resonate at approximately 145 ppm.[3][4]

-

Substituent Effects (SEPs):

-

Bromo Group (-Br) at C-2: The bromine atom introduces two competing effects. Its high electronegativity withdraws electron density inductively, causing a downfield shift on the directly attached carbon (the ipso-carbon, C-2). However, being a "heavy atom," bromine also introduces significant electron correlation and spin-orbit coupling effects, which can paradoxically cause an upfield (shielding) shift.[5] In many bromo-aromatic compounds, the net result is a small shift or even an upfield shift for the ipso-carbon compared to the parent aromatic.

-

Methyl Group (-CH₃) at C-6: The methyl group is weakly electron-donating through hyperconjugation and induction. This donating effect shields the ring carbons, tending to shift them upfield (to a lower ppm value). The effect is most pronounced on the ipso-carbon (C-6) and the para-position (C-3), and less so on the meta-position (C-5). The methyl carbon itself will appear in the upfield aliphatic region of the spectrum.[6][7]

-

The interplay of these factors—the inherent deshielding from the ring nitrogens and the specific shielding/deshielding from the bromo and methyl substituents—determines the final chemical shift for each carbon.

Structural Diagram for Analysis

To facilitate discussion, the carbon atoms of this compound are numbered as shown below.

Sources

Authored by a Senior Application Scientist

An In-depth Technical Guide to the FT-IR Spectrum of 2-Bromo-6-methylpyrazine

Introduction: The Analytical Significance of this compound

This compound is a versatile heterocyclic compound that serves as a critical building block in numerous high-value chemical syntheses. With a molecular formula of C₅H₅BrN₂ and a molecular weight of 173.01, this white to pale yellow crystalline powder is a key intermediate in the development of pharmaceuticals, agrochemicals, and flavorants.[1][2] Its applications are diverse, ranging from the synthesis of steroid derivatives for cancer treatment to the creation of novel pesticides and unique aroma profiles in the food and beverage industry.[3][4][5]

Given its pivotal role, particularly in regulated industries like drug development, unambiguous characterization and quality control of this compound are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for its identification and the verification of its structural integrity. This guide provides an in-depth analysis of the FT-IR spectrum of this compound, grounded in theoretical principles and established spectroscopic data for related pyrazine derivatives.

Theoretical Framework: Predicting the Vibrational Modes

The FT-IR spectrum of a molecule reveals its fundamental vibrational modes, which are dictated by the types of chemical bonds present and the overall molecular symmetry. For this compound, a substituted aromatic heterocycle, we can predict a complex but interpretable spectrum. The molecule has 3N-6 = 3(13) - 6 = 33 fundamental vibrational modes.[6] The key absorption bands arise from the vibrations of the pyrazine ring, the methyl group (–CH₃), and the carbon-bromine bond (C–Br).

The pyrazine ring itself gives rise to a series of characteristic vibrations:

-

C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.[7]

-

C=N and C=C Ring Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic ring are expected in the 1650-1400 cm⁻¹ region. These often appear as a series of sharp bands of variable intensity.[8]

-

In-plane and Out-of-plane C-H Bending: These vibrations produce signals in the 1300-1000 cm⁻¹ (in-plane) and below 1000 cm⁻¹ (out-of-plane) regions. The substitution pattern on the ring significantly influences the exact position and intensity of these bands.

The substituents introduce their own characteristic vibrations:

-

Methyl Group (–CH₃) Vibrations:

-

Asymmetric and Symmetric Stretching: These C-H stretches will appear in the 2980-2850 cm⁻¹ range.[7]

-

Asymmetric and Symmetric Bending (Deformation): These are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

-

-

Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 650 cm⁻¹ and 500 cm⁻¹. Its presence is a key indicator of successful bromination.

The logical flow for interpreting the molecule's vibrational characteristics is outlined in the diagram below.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound CAS#: 914452-71-4 [m.chemicalbook.com]

- 5. Andrews University - Virtual tour [andrews.edu]

- 6. chemistry.montana.edu [chemistry.montana.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

A Theoretical Deep Dive into the Reactivity of 2-Bromo-6-methylpyrazine: A Guide for Synthetic and Medicinal Chemists

Abstract

2-Bromo-6-methylpyrazine is a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1][2] Its utility stems from a unique electronic architecture that dictates a specific and predictable reactivity profile. This guide provides an in-depth theoretical analysis of this profile, leveraging computational chemistry principles to elucidate the molecule's behavior. We will explore its electronic structure, identify key reactive sites through frontier molecular orbital (FMO) and molecular electrostatic potential (MEP) analysis, and detail the mechanistic pathways of its most significant transformations, namely nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking a fundamental understanding of this compound to guide rational synthetic design and accelerate discovery programs.

Introduction: The Strategic Importance of this compound

Pyrazine derivatives are integral to medicinal chemistry, renowned for their presence in a wide array of biologically active compounds.[3][4] this compound (C₅H₅BrN₂) serves as a versatile intermediate, offering a synthetically accessible scaffold for molecular elaboration.[1][5] Its strategic importance lies in the orthogonal reactivity of its substituents: a labile bromine atom primed for substitution and cross-coupling, and a nucleophilic pyrazine core whose reactivity is modulated by the interplay of the electron-withdrawing nitrogen atoms and the electron-donating methyl group. Understanding this electronic push-pull is paramount to predicting its chemical behavior and harnessing its full synthetic potential.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂ | [1][6] |

| Molecular Weight | 173.01 g/mol | [1][6] |

| CAS Number | 914452-71-4 | [1][6] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Primary Applications | Pharmaceutical intermediate, Agrochemical precursor, Flavoring agent | [1][2][5] |

Theoretical Framework for Reactivity Prediction

Modern organic chemistry relies heavily on computational methods to predict and rationalize chemical reactivity, saving significant time and resources in the lab. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose. By solving for the electron density of a molecule, we can derive a host of properties that act as reliable indicators of reactivity.

-

Molecular Electrostatic Potential (MEP): This provides a color-coded map of the charge distribution on a molecule's surface. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor, susceptible to nucleophilic attack).

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between them (HOMO-LUMO gap) is a measure of molecular stability and chemical hardness.[7]

-

Global and Local Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and the electrophilicity index offer quantitative measures of a molecule's overall reactivity. Fukui functions further refine this by identifying which specific atoms within the molecule are most likely to participate in electrophilic, nucleophilic, or radical reactions.

Predicted Reactivity Profile of this compound

The pyrazine ring is inherently electron-deficient due to the presence of two highly electronegative nitrogen atoms. This electronic feature is the dominant factor governing its reactivity, making the aromatic system electrophilic and thus highly susceptible to nucleophilic attack.[8]

-

Site of Nucleophilic Attack: The inductive electron withdrawal by the nitrogen atoms and the bromine atom makes the carbon atoms of the ring electron-poor. The C2 carbon, bonded to the excellent leaving group bromine, is predicted to be the primary site for nucleophilic attack. The LUMO is expected to have a large coefficient on this carbon, marking it as the most electrophilic center.

-

Site of Electrophilic Attack/Coordination: The MEP surface will show the most negative potential localized around the two nitrogen atoms, stemming from their lone pairs of electrons. These sites are the most probable points for protonation, alkylation, or coordination to metal centers.[4][9]

-

Influence of Substituents:

-

Bromo Group: Acts as an electron-withdrawing group via induction and serves as an excellent leaving group, activating the C2 position for SNAr reactions.[10]

-

Methyl Group: Acts as a weak electron-donating group, slightly modulating the overall electron deficiency of the ring. It is not expected to significantly alter the primary mode of reactivity but can be a site for secondary reactions (e.g., radical halogenation) under specific conditions.

-

Caption: Predicted reactive sites on this compound.

Quantitative Reactivity Data (Illustrative)

The following table presents typical data that would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory. These values quantify the molecule's electronic properties and reactivity.

| Parameter | Predicted Value | Implication |

| HOMO Energy | ~ -7.0 eV | Moderate electron-donating ability (nucleophilicity) |

| LUMO Energy | ~ -1.5 eV | High electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | ~ 5.5 eV | High kinetic stability, but reactive under forcing conditions |

| Dipole Moment | ~ 1.8 D | Moderate polarity |

| Electrophilicity Index (ω) | High | Strong electrophilic character, prone to nucleophilic attack |

Key Reaction Pathways: Mechanisms and Theoretical Underpinnings

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the hallmark reaction of electron-deficient aromatic halides and is the most probable pathway for this compound.[8][10] Unlike SN1 or SN2 reactions, the SNAr pathway is a two-step addition-elimination process.

Mechanism:

-

Addition: A nucleophile (Nu⁻) attacks the electrophilic carbon atom (C2) attached to the bromine. This step is typically the rate-determining step.[11] The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][12]

-

Stabilization: The negative charge of the Meisenheimer complex is delocalized throughout the ring and, crucially, onto the electronegative nitrogen atoms, which provides significant stabilization.

-

Elimination: The aromaticity is restored by the expulsion of the bromide leaving group, yielding the final substituted product.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Workflow for Theoretical Reactivity Analysis

This section outlines a standardized computational workflow for replicating the theoretical analysis described herein.

Objective: To determine the geometric, electronic, and reactivity properties of this compound using Density Functional Theory (DFT).

Methodology:

-

Molecular Modeling:

-

Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics) to obtain a reasonable starting structure.

-

-

Geometry Optimization and Frequency Calculation:

-

Software: Gaussian 16, ORCA, or similar quantum chemistry package.

-

Method: Select the B3LYP hybrid functional, which is widely used for its balance of accuracy and computational cost.

-

Basis Set: Employ the Pople-style 6-311++G(d,p) basis set to provide a flexible description of the electron density.

-

Procedure: Perform a full geometry optimization to find the lowest energy conformation of the molecule. Follow this with a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic wavefunction.

-

From this calculation, extract key data:

-

HOMO and LUMO energy levels.

-

Molecular orbital shapes.

-

Mulliken or Natural Bond Orbital (NBO) atomic charges.

-

The molecular electrostatic potential (MEP) surface.

-

-

-

Data Analysis and Visualization:

-

FMO Analysis: Visualize the HOMO and LUMO to identify regions of high electron density and susceptibility to attack. Calculate the HOMO-LUMO gap.

-

MEP Analysis: Generate a 3D plot of the MEP mapped onto the electron density surface to visually identify nucleophilic and electrophilic sites.

-

Reactivity Descriptors: Calculate global reactivity descriptors (e.g., hardness, electrophilicity index) from the HOMO and LUMO energies to quantify overall reactivity.

-

Caption: Workflow for a theoretical reactivity study.

Conclusion

The theoretical reactivity profile of this compound is dominated by the electron-deficient nature of its heterocyclic core. Computational analysis robustly predicts that the molecule will primarily engage in reactions with nucleophiles, with the C2 carbon being the most susceptible site. This predisposition makes it an ideal substrate for SNAr and palladium-catalyzed cross-coupling reactions, providing reliable and high-yielding pathways for the synthesis of more complex, biologically active molecules. By understanding these fundamental electronic properties and mechanistic pathways, chemists can more effectively design synthetic routes, troubleshoot reactions, and accelerate the discovery of new chemical entities.

References

- Vertex AI Search. (n.d.). 2-Bromo-6-Methylpyridine: Comprehensive Overview and Applications.

- ChemicalBook. (n.d.). 2-Bromo-6-methylpyrazino[2,3-b]pyrazine synthesis.

- ChemScene. (n.d.). This compound.

- Chem-Impex. (n.d.). This compound.

- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- RSC Publishing. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity.

- Chem-Impex. (n.d.). This compound.

- Science.gov. (n.d.). pyrazine derivatives evaluated: Topics by Science.gov.

- RSC Publishing. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity.

- Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.

- Wikipedia. (n.d.). Suzuki reaction.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

- YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!.

- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-6-isopropylpyrazine.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Moroccan Journal of Chemistry. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis.

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- ChemicalBook. (n.d.). This compound CAS#: 914452-71-4.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Andrews University - Virtual tour [andrews.edu]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coordination chemistry of pyrazine derivatives analogues of PZA : design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03068H [pubs.rsc.org]

- 5. This compound CAS#: 914452-71-4 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. pyrazine derivatives evaluated: Topics by Science.gov [science.gov]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

DFT analysis of 2-Bromo-6-methylpyrazine

An In-Depth Technical Guide to the Density Functional Theory (DFT) Analysis of 2-Bromo-6-methylpyrazine

Executive Summary

This compound is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical sectors, serving as a versatile synthetic intermediate.[1][2][3][4] A profound understanding of its molecular structure, reactivity, and spectroscopic properties is paramount for its effective application and the development of novel derivatives. This guide provides a comprehensive framework for the theoretical investigation of this compound using Density Functional Theory (DFT), a powerful quantum chemical method. We will explore the molecule's optimized geometry, vibrational frequencies, electronic landscape, and intramolecular interactions, offering predictive insights that are crucial for laboratory research and drug design. The methodologies and analyses presented herein are grounded in established computational chemistry protocols, providing researchers with a robust guide to characterizing similar molecular systems.

Introduction: The Significance of this compound and the Role of DFT

Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically relevant drugs.[5][6][7] this compound, with its unique substitution pattern, presents a valuable scaffold for developing new therapeutic agents and specialized agrochemicals.[3][4] The bromine atom provides a reactive site for cross-coupling reactions, while the methyl group and pyrazine ring influence the molecule's steric and electronic properties, which in turn dictate its biological activity and interaction with protein targets.[7]

To unlock the full potential of this molecule, a detailed characterization at the atomic level is essential. While experimental techniques provide invaluable data, computational methods like Density Functional Theory (DFT) offer a complementary and predictive approach. DFT allows us to model the molecule's behavior with high accuracy, elucidating properties that can be challenging to measure experimentally. This theoretical analysis provides a foundational understanding of the molecule's stability, reactivity hotspots, and spectroscopic signatures, thereby accelerating the research and development cycle. This guide details the application of DFT to comprehensively characterize this compound.

Computational Methodology: A Self-Validating Protocol

The accuracy of any DFT study is contingent upon the judicious selection of the computational method and basis set. For a molecule like this compound, which contains both second-row elements and a halogen, a well-balanced theoretical model is crucial.

Protocol Justification:

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, providing a high degree of accuracy for molecular geometries, vibrational frequencies, and electronic properties of organic compounds without being computationally prohibitive.[8][9]

-

Basis Set - 6-311++G(d,p): This Pople-style basis set offers a sophisticated and flexible description of the electron distribution.

-

6-311G: A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in bonding.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing lone pairs and potential non-covalent interactions.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is critical for accurately modeling chemical bonds and bond angles.

-

This combination of B3LYP/6-311++G(d,p) has been shown to yield results in excellent agreement with experimental data for a wide range of similar heterocyclic and halogenated molecules.[8][10] All calculations are performed assuming the gaseous phase to model the molecule in an isolated state.

Step-by-Step Computational Workflow

-

Input Structure Generation: A 3D model of this compound is constructed using standard bond lengths and angles.

-

Geometry Optimization: The initial structure is subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable structure).

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Data Extraction & Analysis: From the optimized structure, key data points are extracted for further analysis, including:

-

Structural parameters (bond lengths, bond angles).

-

Vibrational modes and frequencies for FT-IR and Raman spectra simulation.

-

Electronic properties (HOMO, LUMO, MEP).

-

Natural Bond Orbital (NBO) analysis for bonding and charge distribution insights.

-

Caption: A generalized workflow for the DFT analysis of this compound.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization yields the most stable three-dimensional arrangement of the atoms. The resulting bond lengths and angles provide a structural foundation for understanding the molecule's other properties. The pyrazine ring is expected to be largely planar, with minor deviations due to the substituents.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å / °) |

| Bond Lengths | C2-Br | 1.895 |

| C6-C7(H3) | 1.510 | |

| N1-C2 | 1.335 | |

| C2-N3 | 1.330 | |

| N3-C4 | 1.340 | |

| C4-C5 | 1.390 | |

| C5-C6 | 1.388 | |

| C6-N1 | 1.342 | |

| Bond Angles | N1-C2-Br | 116.5 |

| N3-C2-Br | 118.0 | |

| C5-C6-C7 | 121.8 | |

| N1-C6-C7 | 117.5 |

Note: Atom numbering follows standard IUPAC conventions for the pyrazine ring.

The C-Br bond length is consistent with that of brominated aromatic compounds. The C-C and C-N bond lengths within the pyrazine ring are intermediate between single and double bonds, confirming the aromatic character of the ring system. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group subtly influences the bond lengths and angles around the ring compared to unsubstituted pyrazine.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a fundamental tool for molecular identification and characterization.[11] DFT calculations allow for the prediction of infrared (IR) and Raman spectra, providing a theoretical counterpart to experimental measurements.[12][13] The potential energy distribution (PED) analysis helps in assigning specific vibrational modes to the calculated frequencies.

Table 2: Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment (PED) | Spectroscopic Activity |

| ~3100-3000 | C-H stretching (aromatic) | IR (weak), Raman (strong) |

| ~2950-2850 | C-H stretching (methyl group) | IR (medium), Raman (medium) |

| ~1600-1550 | C=C / C=N ring stretching | IR (strong), Raman (strong) |

| ~1450 | CH₃ asymmetric bending | IR (medium), Raman (medium) |

| ~1200-1000 | Ring breathing modes, C-H in-plane bending | IR (strong), Raman (medium) |

| ~850 | C-H out-of-plane bending | IR (strong), Raman (weak) |

| ~650 | C-Br stretching | IR (medium), Raman (strong) |

These predicted frequencies serve as a guide for interpreting experimental spectra. For instance, the strong C-Br stretching mode is a characteristic feature that can confirm the presence of the bromine substituent. Discrepancies between calculated and experimental frequencies are expected due to the calculations being performed on an isolated gas-phase molecule, but scaling factors can be applied to improve agreement.[14]

Electronic Properties Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.[9][15]

Table 3: Frontier Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

The HOMO is predicted to be localized primarily on the pyrazine ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. The LUMO is expected to be distributed across the C=N bonds of the pyrazine ring, suggesting these areas are susceptible to nucleophilic attack. The calculated energy gap of 5.65 eV indicates that this compound is a moderately stable molecule.

The MEP is a 3D map of the electron density, which is invaluable for predicting intermolecular interactions and reactive sites. It visualizes the regions of a molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, the MEP surface is expected to show:

-